molecular formula C12H13F3O3 B8077255 5-[2-(Trifluoromethoxy)phenoxy]pentanal

5-[2-(Trifluoromethoxy)phenoxy]pentanal

Cat. No.: B8077255
M. Wt: 262.22 g/mol
InChI Key: PBQLCILFJDJLSS-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[2-(Trifluoromethoxy)phenoxy]pentanal” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-[2-(Trifluoromethoxy)phenoxy]pentanal would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethoxy)phenoxy]pentanal can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

5-[2-(Trifluoromethoxy)phenoxy]pentanal has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: The compound could be investigated for its therapeutic potential or as a lead compound in drug discovery.

    Industry: this compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethoxy)phenoxy]pentanal involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[2-(Trifluoromethoxy)phenoxy]pentanal include other chemical entities with comparable structures and properties. Examples of similar compounds are those with similar functional groups or molecular frameworks.

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds. This uniqueness can make it valuable for specific applications where other compounds may not be as effective.

Conclusion

This compound is a compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers. Further investigation into its preparation methods, chemical reactions, and applications will continue to uncover its full potential.

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenoxy]pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)18-11-7-3-2-6-10(11)17-9-5-1-4-8-16/h2-3,6-8H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQLCILFJDJLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCC=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCCCCC=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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